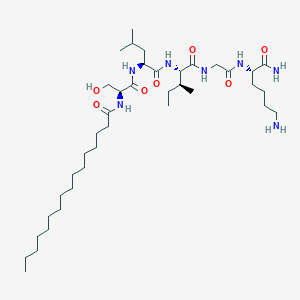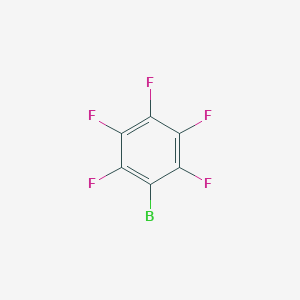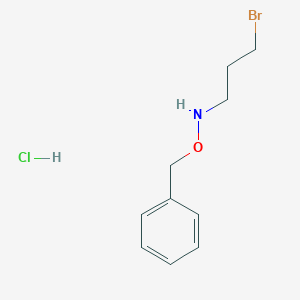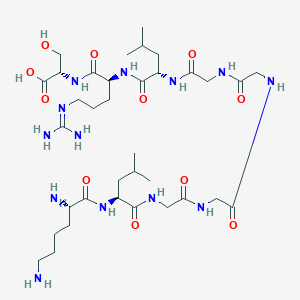![molecular formula C13H15F3N2O B12589147 4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 634465-70-6](/img/structure/B12589147.png)
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves the reaction of 1-benzylpiperidin-4-one with m-bromo(trifluoromethyl)benzene. The reaction proceeds through an addition, followed by hydrolysis, hydrogenation, and catalytic hydrogenation steps . The resulting product is a white crystalline solid with a melting point of 172-174°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an analgesic agent due to its ability to interact with opioid receptors.
Biological Research: The compound is used in studies related to pain management and the development of new pain-relief medications.
Chemical Research: Researchers explore its reactivity and the formation of new derivatives for various applications.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects by modulating pain signals . The molecular targets include μ-opioid receptors, and the pathways involved are related to the inhibition of pain signal transmission.
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound has similar analgesic properties and is used in pain management research.
4-(Trifluoromethyl)piperidine: Another compound with a trifluoromethyl group, used in various chemical reactions and studies.
Uniqueness
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to its specific substitution pattern and its potential as an analgesic agent. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
634465-70-6 |
|---|---|
Molecular Formula |
C13H15F3N2O |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(11(17)19)4-6-18-7-5-12/h1-3,8,18H,4-7H2,(H2,17,19) |
InChI Key |
ITNPLPRNDLBCBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)
![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)


![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)



![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)
![5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole](/img/structure/B12589139.png)
